![molecular formula C16H16O B3055584 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one CAS No. 65614-75-7](/img/structure/B3055584.png)
1-(3,4-Dimethylphenyl)-2-phenylethan-1-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
1-(3,4-Dimethylphenyl)-2-phenylethan-1-one serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, especially in the context of drug development. Its chiral nature allows for the production of enantiomerically pure compounds, which is crucial for drug efficacy and safety .
Biocatalysis and Green Chemistry
Researchers have explored green approaches for the reduction of 1-(3,4-dimethylphenyl)-2-phenylethan-1-one. One such method involves using the yeast Saccharomyces cerevisiae as a biocatalyst. Additionally, natural deep eutectic solvents (NADES) have been employed as alternative, eco-friendly solvents. These efforts aim to achieve high enantioselectivity and efficient conversion, paving the way for sustainable industrial processes .
Phytochemistry and Natural Products
In natural product research, scientists study compounds like 1-(3,4-dimethylphenyl)-2-phenylethan-1-one. It may occur naturally in certain plants or fungi, and understanding its biosynthesis and biological roles can reveal insights into ecological interactions and potential therapeutic properties.
These applications highlight the versatility and significance of 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one across various scientific domains. If you’d like further details on any specific area, feel free to ask
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2-phenylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-12-8-9-15(10-13(12)2)16(17)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPZMGGNYJDWLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374403 | |
Record name | 1-(3,4-dimethylphenyl)-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-2-phenylethan-1-one | |
CAS RN |
65614-75-7 | |
Record name | 1-(3,4-dimethylphenyl)-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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